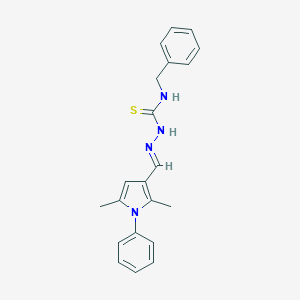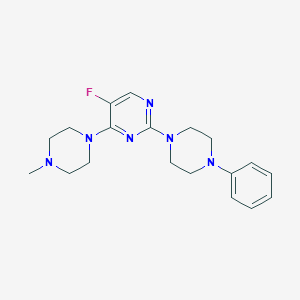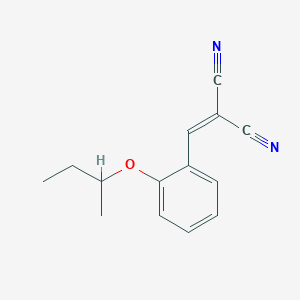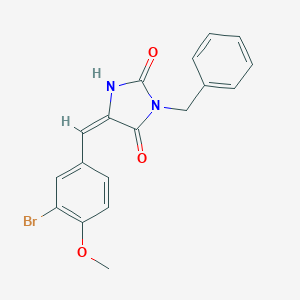
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone is a complex organic compound with a unique structure that includes a pyrrole ring, a hydrazinecarbothioamide group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone typically involves the condensation of a hydrazinecarbothioamide derivative with an aldehyde or ketone. The reaction is often carried out in the presence of a catalyst under reflux conditions to ensure complete conversion. The choice of solvent can vary, but common solvents include ethanol, methanol, or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcyclohexane: An organic compound with a similar hydrocarbon structure but different functional groups.
Intermetallic Compounds: These compounds share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde N-benzylthiosemicarbazone is unique due to its combination of a pyrrole ring, hydrazinecarbothioamide group, and benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C21H22N4S |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-benzyl-3-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C21H22N4S/c1-16-13-19(17(2)25(16)20-11-7-4-8-12-20)15-23-24-21(26)22-14-18-9-5-3-6-10-18/h3-13,15H,14H2,1-2H3,(H2,22,24,26)/b23-15+ |
InChI-Schlüssel |
CRTNVVVTWYWICT-HZHRSRAPSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=S)NCC3=CC=CC=C3 |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=S)NCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=S)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328222.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328223.png)


![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)
![Methyl 2-chloro-5-({[(4-isopropoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B328229.png)

![3-benzyl-5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328234.png)
![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328235.png)
![(5E)-3-benzyl-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328236.png)
![(5E)-3-benzyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328237.png)
![(5E)-3-benzyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328238.png)
![{4-[(1-Benzyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2,6-dibromophenoxy}acetic acid](/img/structure/B328240.png)
![(5E)-3-benzyl-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B328243.png)
